molecular formula C20H25ClN2O5 B4077746 1-[4-(1-Chloronaphthalen-2-yl)oxybutyl]piperazine;oxalic acid

1-[4-(1-Chloronaphthalen-2-yl)oxybutyl]piperazine;oxalic acid

Cat. No.: B4077746
M. Wt: 408.9 g/mol
InChI Key: XMDHWSHSKHSCEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(1-Chloronaphthalen-2-yl)oxybutyl]piperazine; oxalic acid is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound consists of a piperazine ring substituted with a 1-chloronaphthalen-2-yloxybutyl group and is combined with oxalic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(1-Chloronaphthalen-2-yl)oxybutyl]piperazine typically involves the reaction of 1-chloronaphthalene with 4-hydroxybutylpiperazine under specific conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the reaction, and the product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated purification systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[4-(1-Chloronaphthalen-2-yl)oxybutyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chloronaphthalene moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products Formed

    Oxidation: Formation of naphthoquinone derivatives.

    Reduction: Formation of the corresponding alcohols.

    Substitution: Formation of various substituted naphthalene derivatives.

Scientific Research Applications

1-[4-(1-Chloronaphthalen-2-yl)oxybutyl]piperazine; oxalic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[4-(1-Chloronaphthalen-2-yl)oxybutyl]piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-{4-[(1-Chloro-2-naphthyl)oxy]butyl}piperazine oxalate
  • 1-[(6-chloronaphthalen-2-yl)sulfonyl]-4-[(1-pyridin-4-ylpiperidin-4-yl)carbonyl]piperazine

Uniqueness

1-[4-(1-Chloronaphthalen-2-yl)oxybutyl]piperazine; oxalic acid is unique due to its specific substitution pattern and the presence of both piperazine and naphthalene moieties. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

1-[4-(1-chloronaphthalen-2-yl)oxybutyl]piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23ClN2O.C2H2O4/c19-18-16-6-2-1-5-15(16)7-8-17(18)22-14-4-3-11-21-12-9-20-10-13-21;3-1(4)2(5)6/h1-2,5-8,20H,3-4,9-14H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMDHWSHSKHSCEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCCCOC2=C(C3=CC=CC=C3C=C2)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[4-(1-Chloronaphthalen-2-yl)oxybutyl]piperazine;oxalic acid
Reactant of Route 2
1-[4-(1-Chloronaphthalen-2-yl)oxybutyl]piperazine;oxalic acid
Reactant of Route 3
1-[4-(1-Chloronaphthalen-2-yl)oxybutyl]piperazine;oxalic acid
Reactant of Route 4
1-[4-(1-Chloronaphthalen-2-yl)oxybutyl]piperazine;oxalic acid
Reactant of Route 5
1-[4-(1-Chloronaphthalen-2-yl)oxybutyl]piperazine;oxalic acid
Reactant of Route 6
Reactant of Route 6
1-[4-(1-Chloronaphthalen-2-yl)oxybutyl]piperazine;oxalic acid

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